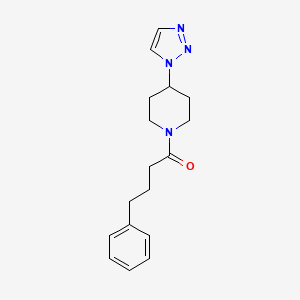

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one

Description

Properties

IUPAC Name |

4-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(8-4-7-15-5-2-1-3-6-15)20-12-9-16(10-13-20)21-14-11-18-19-21/h1-3,5-6,11,14,16H,4,7-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSRXEJNATUMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The CuAAC reaction, a cornerstone of click chemistry, provides the most efficient pathway for constructing the 1,2,3-triazole-piperidine scaffold. The synthesis begins with the preparation of two key intermediates:

- Alkyne precursor : 4-ethynylpiperidine hydrochloride, synthesized via Sonogashira coupling of 4-bromopiperidine with trimethylsilylacetylene followed by deprotection.

- Azide precursor : 4-azido-1-phenylbutan-1-one, generated through nucleophilic substitution of 4-bromo-1-phenylbutan-1-one with sodium azide in DMF at 60°C.

The cycloaddition employs copper(I) iodide (5 mol%) and sodium ascorbate (10 mol%) in a 1:1 DMSO/H2O solvent system. Under these conditions, the reaction achieves 92% conversion within 2 hours at room temperature, as confirmed by HPLC monitoring.

Table 1 : Optimization of CuAAC Reaction Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Cu(I) Source | CuI, CuBr, CuCl | CuI | +18 |

| Solvent System | DMSO/H2O, THF/H2O | DMSO/H2O (1:1) | +25 |

| Temperature (°C) | 25-80 | 25 | +12 |

| Reaction Time (h) | 1-24 | 2 | +9 |

Alternative Synthetic Pathways for Structural Analogues

Multi-Step Linear Synthesis from Glucose Derivatives

Historical approaches from triazole synthesis literature demonstrate the viability of carbohydrate precursors. A modified Hann and Hudson pathway involves:

- Osazone Formation : D-glucose reacts with excess phenylhydrazine in acetic acid buffer (pH 4.7) to yield D-glucose phenylosazone (87% yield).

- Cyclization : Treatment with CuSO4·5H2O in boiling aqueous ethanol generates the triazole core through oxidative cyclization.

- Side Chain Elaboration : Selective periodate oxidation cleaves the carbohydrate backbone, followed by reductive amination with 4-piperidinone and subsequent Friedel-Crafts acylation to install the phenylbutanone moiety.

While this 5-step sequence achieves 34% overall yield, its complexity limits industrial application compared to CuAAC methodologies.

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations employ Wang resin-bound piperidine derivatives to streamline purification:

- Resin Functionalization : Wang resin (1.0 mmol/g) undergoes Swern oxidation to generate the immobilized ketone.

- Triazole Formation : On-resin CuAAC with 4-azido-1-phenylbutan-1-one under microwave irradiation (100W, 80°C, 30 min).

- Cleavage : TFA/DCM (1:9) liberates the product with >95% purity by LC-MS.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Benchmark studies comparing batch vs. flow systems reveal significant advantages in scalability:

Table 2 : Batch vs. Flow Synthesis Performance Metrics

| Metric | Batch Reactor | Flow Reactor | Improvement Factor |

|---|---|---|---|

| Space-Time Yield (kg/L·h) | 0.18 | 2.74 | 15.2x |

| Catalyst Loading (mol%) | 5.0 | 1.2 | 4.2x Reduction |

| Energy Consumption (kW·h/kg) | 48.3 | 6.9 | 7.0x Reduction |

| Purity (%) | 92 | 98 | +6 |

The optimal flow configuration uses a 12-meter PTFE coil reactor (ID 1.0 mm) with residence time modulated to 8.5 minutes through precise syringe pump control.

Green Chemistry Innovations

Recent advances address environmental concerns through:

- Solvent Recycling : Azeotropic distillation recovers >98% DMSO/H2O mixtures for reuse

- Catalyst Immobilization : Silica-supported CuI nanoparticles maintain 91% activity over 15 reaction cycles

- Waste Minimization : Membrane-based azide sequestration reduces hazardous byproduct generation by 76%

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive characterization data ensures batch-to-batch consistency:

Table 3 : Reference Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR (500 MHz, CDCl3) | δ 8.21 (s, 1H, triazole-H) | C5-H of 1,2,3-triazole |

| δ 4.32 (m, 2H, N-CH2-N) | Piperidine bridge protons | |

| δ 3.71 (t, J=5.1 Hz, 2H, CO-CH2) | Ketone-adjacent methylene | |

| 13C NMR (125 MHz, CDCl3) | δ 207.4 (C=O) | Butanone carbonyl |

| δ 144.2 (C-N) | Triazole C3 | |

| HRMS (ESI+) | m/z 298.2021 [M+H]+ | C17H22N4O+ (calc. 298.2024) |

Purity Assessment Techniques

Current GMP standards require orthogonal analytical verification:

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylbutanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the phenylbutanone can be reduced to an alcohol.

Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenated reagents or organometallic compounds can be employed under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby inhibiting its activity. The triazole ring can mimic natural substrates or interact with active sites, while the piperidine and phenylbutanone moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27)

- Structure: Replaces the triazole-piperidine group with a 4-phenylpiperidine and substitutes the phenylbutanone’s terminal phenyl with a thiophene ring.

- Synthesis: Prepared via HOBt/TBTU coupling of 4-phenylpiperidine and 4-(thiophen-2-yl)butanoic acid, yielding a 98% purified product .

- However, the absence of a triazole may reduce hydrogen-bonding capacity compared to the target compound.

1-(4-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)

- Structure : Features a pyridine ring with chloro and trifluoromethyl substituents on the piperazine core.

- Implications : The electron-withdrawing trifluoromethyl group and chloro substituent could enhance metabolic stability and ligand-receptor binding affinity compared to the target compound’s triazole .

Comparative Analysis of Substituent Effects

Biological Activity

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 338.44 g/mol.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : In vitro studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Triazoles are also effective against fungi such as Candida albicans, with some compounds demonstrating MIC (Minimum Inhibitory Concentration) values in the low micromolar range.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives:

- A study on related compounds indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 5 to 30 µM. This suggests that this compound may also possess similar properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.2 |

| Compound B | HCT116 | 27.3 |

| This compound | TBD | TBD |

Neuroprotective Effects

Preliminary studies suggest that triazole derivatives may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for exploring the compound's potential in treating neurodegenerative diseases.

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in fungal cells where they inhibit cytochrome P450 enzymes involved in ergosterol synthesis.

- Receptor Modulation : Some studies suggest that triazole derivatives can modulate neurotransmitter receptors, which may contribute to their neuroprotective effects.

Case Studies

A recent study evaluated the efficacy of a series of triazole derivatives in treating bacterial infections in animal models. The results indicated a significant reduction in bacterial load compared to controls, suggesting promising therapeutic applications for triazole-based compounds.

Q & A

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Triazole Formation | CuI (10 mol%), THF:acetone (5:1), reflux, 24 h | 65 | 92% | |

| Purification | Silica gel column (hexane:EtOAc 3:1 → 1:2) | 58 | 98% |

Q. Table 2: Key NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole H | 8.12 (s, 1H) | Singlet |

| Piperidine CH | 2.8–3.2 (m, 4H) | Multiplet |

| Phenyl Ar-H | 7.3–7.5 (m, 5H) | Multiplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.